molecular formula C21H22Cl2N4O2S B11079737 5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11079737
M. Wt: 465.4 g/mol
InChI Key: FXOJASLMDOZLEM-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a mouthful of a compound, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: C24H19Cl2N3O2S

    Molecular Weight: 484.408 g/mol

    CAS Number: 538337-80-3

This compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The presence of a morpholine ring and a thione group adds further intrigue.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol, catalyzed by triethylamine. This yields 5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. detailed industrial protocols are often proprietary.

Chemical Reactions Analysis

Reactivity:: This compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction reactions could lead to different derivatives.

    Substitution: Substitution reactions at the chlorophenoxy group are possible.

Common Reagents and Conditions::

    Triethylamine: Used as a catalyst in the synthetic route.

    Ethanol: Solvent for the reaction.

  • Other reagents specific to the desired transformation.

Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization of intermediates and final products are essential for understanding its reactivity.

Scientific Research Applications

Chemistry::

    Catalysis: Investigate its potential as a catalyst due to the triazole and thione moieties.

    Coordination Chemistry: Study its metal complex formation.

Biology and Medicine::

    Antifungal Properties: Explore its antifungal activity due to the phenyl and chlorophenoxy groups.

    Bioconjugation: Utilize its functional groups for bioconjugation.

Industry::

    Agrochemicals: Assess its potential as a pesticide or herbicide.

    Pharmaceuticals: Investigate its medicinal applications.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related 1,2,4-triazoles or compounds with similar functional groups. Its unique combination of features sets it apart.

Properties

Molecular Formula

C21H22Cl2N4O2S

Molecular Weight

465.4 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C21H22Cl2N4O2S/c1-15-4-2-3-5-18(15)27-20(13-29-19-7-6-16(22)12-17(19)23)24-26(21(27)30)14-25-8-10-28-11-9-25/h2-7,12H,8-11,13-14H2,1H3

InChI Key

FXOJASLMDOZLEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN(C2=S)CN3CCOCC3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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